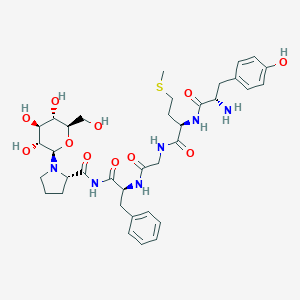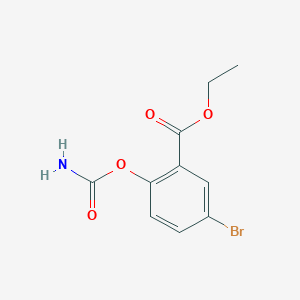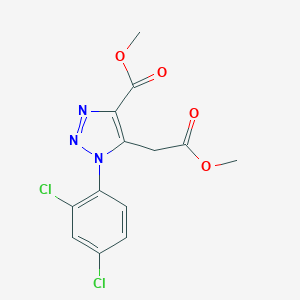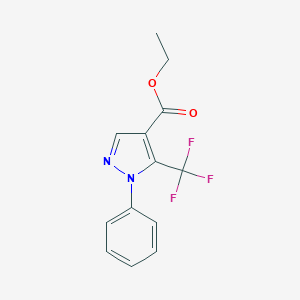![molecular formula C5H12N2O B037658 2-[Ethyl(methyl)amino]acetamide CAS No. 116833-20-6](/img/structure/B37658.png)
2-[Ethyl(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl-ethylamino)acetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(methyl-ethylamino) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-ethylamino)acetamide typically involves the reaction of ethylamine with acetamide under controlled conditions. One common method is the direct acylation of ethylamine with acetamide in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Methyl-ethylamino)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methyl-ethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Methyl-ethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methyl-ethylamino)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Methylamino)acetamide: A closely related compound with similar chemical properties but different biological activity.
N-Ethylacetamide: Another derivative of acetamide with distinct applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-(Methyl-ethylamino)acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the ethylamino group with the acetamide backbone makes it a versatile compound for various applications.
Propiedades
Número CAS |
116833-20-6 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O/c1-3-7(2)4-5(6)8/h3-4H2,1-2H3,(H2,6,8) |
Clave InChI |
SKVBXXZAQNRXQL-UHFFFAOYSA-N |
SMILES |
CCN(C)CC(=O)N |
SMILES canónico |
CCN(C)CC(=O)N |
Sinónimos |
2-(ETHYLMETHYLAMINO)ACETAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)


![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)

